molecular formula C26H27N5O3 B11461092 8-(3-hydroxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(3-hydroxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11461092
M. Wt: 457.5 g/mol
InChI Key: XVTUTSGIMKQZCO-UHFFFAOYSA-N
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Description

8-(3-hydroxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-hydroxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include triflic anhydride, TMSCN, and base-mediated elimination agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(3-hydroxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazo[2,1-f]purine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups to the imidazo[2,1-f]purine core.

Scientific Research Applications

8-(3-hydroxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3-hydroxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit folate-dependent intracellular enzymes, affecting cell proliferation and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

6-(3-hydroxyphenyl)-2,4-dimethyl-8-pentyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H27N5O3/c1-4-5-7-15-20-21(17-11-8-6-9-12-17)30(18-13-10-14-19(32)16-18)25-27-23-22(31(20)25)24(33)29(3)26(34)28(23)2/h6,8-14,16,32H,4-5,7,15H2,1-3H3

InChI Key

XVTUTSGIMKQZCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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